molecular formula C15H15Cl2NO B1437559 2,4-Dichloro-N-(4-methoxyphenethyl)aniline CAS No. 1040689-39-1

2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Cat. No.: B1437559
CAS No.: 1040689-39-1
M. Wt: 296.2 g/mol
InChI Key: QVUKSLQVRMVRDQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a chemical compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 g/mol . It is used primarily in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms, a methoxy group, and a phenethylamine moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often employ similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled temperatures to facilitate the reactions efficiently .

Chemical Reactions Analysis

2,4-Dichloro-N-(4-methoxyphenethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dichloro-N-(4-methoxyphenethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .

Comparison with Similar Compounds

2,4-Dichloro-N-(4-methoxyphenethyl)aniline can be compared with other similar compounds, such as:

    2,4-Dichloro-N-(4-methoxyphenyl)aniline: Similar in structure but lacks the phenethyl group.

    2,4-Dichloro-N-(4-methoxyphenethyl)amine: Similar but lacks the aniline group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO/c1-19-13-5-2-11(3-6-13)8-9-18-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUKSLQVRMVRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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